molecular formula C18H13ClN4 B14230308 2-Amino-4-(4-aminophenyl)-6-(3-chlorophenyl)pyridine-3-carbonitrile CAS No. 824933-60-0

2-Amino-4-(4-aminophenyl)-6-(3-chlorophenyl)pyridine-3-carbonitrile

Katalognummer: B14230308
CAS-Nummer: 824933-60-0
Molekulargewicht: 320.8 g/mol
InChI-Schlüssel: QGOUKDKLADSUBC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-4-(4-aminophenyl)-6-(3-chlorophenyl)pyridine-3-carbonitrile is a complex organic compound that belongs to the class of pyridine derivatives

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(4-aminophenyl)-6-(3-chlorophenyl)pyridine-3-carbonitrile typically involves multi-step organic reactions. Common starting materials might include substituted anilines and chlorobenzene derivatives. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors, continuous flow processes, and stringent quality control measures to ensure consistency and safety.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: This compound may undergo oxidation reactions, potentially forming quinone derivatives.

    Reduction: Reduction reactions could lead to the formation of amine derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions could modify the aromatic rings, introducing various functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce amines.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology

Biologically, derivatives of this compound might be investigated for their potential as enzyme inhibitors or receptor modulators.

Medicine

In medicine, this compound could be explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry

Industrially, this compound might be used in the production of dyes, pigments, or as an intermediate in the synthesis of other chemical products.

Wirkmechanismus

The mechanism of action for this compound would depend on its specific application. For example, if used as a pharmaceutical agent, it might interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Amino-4-(4-aminophenyl)-6-phenylpyridine-3-carbonitrile
  • 2-Amino-4-(4-aminophenyl)-6-(4-chlorophenyl)pyridine-3-carbonitrile
  • 2-Amino-4-(4-aminophenyl)-6-(2-chlorophenyl)pyridine-3-carbonitrile

Uniqueness

The uniqueness of 2-Amino-4-(4-aminophenyl)-6-(3-chlorophenyl)pyridine-3-carbonitrile lies in its specific substitution pattern, which can influence its chemical reactivity, biological activity, and potential applications. The presence of both amino and chloro groups on the aromatic rings can provide unique electronic and steric properties, making it a valuable compound for various research and industrial purposes.

Eigenschaften

CAS-Nummer

824933-60-0

Molekularformel

C18H13ClN4

Molekulargewicht

320.8 g/mol

IUPAC-Name

2-amino-4-(4-aminophenyl)-6-(3-chlorophenyl)pyridine-3-carbonitrile

InChI

InChI=1S/C18H13ClN4/c19-13-3-1-2-12(8-13)17-9-15(16(10-20)18(22)23-17)11-4-6-14(21)7-5-11/h1-9H,21H2,(H2,22,23)

InChI-Schlüssel

QGOUKDKLADSUBC-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)Cl)C2=NC(=C(C(=C2)C3=CC=C(C=C3)N)C#N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.